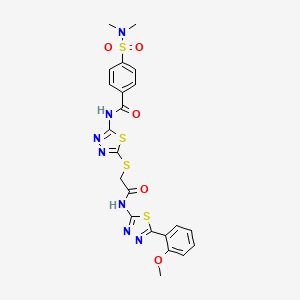
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O5S4 and its molecular weight is 591.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative featuring a complex structure that includes a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by synthesizing findings from various studies, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Synthesis
The compound's structure integrates multiple pharmacophores, including:
- Thiadiazole rings : Known for their biological significance.
- Benzamide groups : Enhancing the compound's interaction with biological targets.
Synthesis Methodology
The synthesis typically involves multi-step reactions including:
- Formation of the thiadiazole core.
- Addition of the benzamide and sulfamoyl groups.
- Characterization through spectroscopic methods (NMR, IR).
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
- Mechanisms of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing thiadiazole rings can induce apoptosis in cancer cells by activating caspase pathways .
- In Vitro Studies :
Antimicrobial Activity
- Broad Spectrum : The compound has shown activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
- Comparative Studies : In studies comparing new derivatives with standard antibiotics like ciprofloxacin and fluconazole, certain derivatives exhibited comparable or superior antimicrobial efficacy .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32–42 | |
| Escherichia coli | 24–26 | |
| Candida albicans | 32–42 |
Additional Pharmacological Properties
- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which may contribute to the overall therapeutic potential of this compound .
- Analgesic Activity : Some studies suggest that modifications to the thiadiazole structure can enhance analgesic effects, making them candidates for pain management therapies .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Study A : Evaluated a series of thiadiazole-benzamide hybrids for anticancer activity; compounds showed selective inhibition against tumor cell lines with notable effects on apoptosis pathways .
- Study B : Investigated antimicrobial properties against resistant strains; highlighted the importance of substituent groups in enhancing bioactivity .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5S4/c1-29(2)38(32,33)14-10-8-13(9-11-14)18(31)24-21-27-28-22(37-21)35-12-17(30)23-20-26-25-19(36-20)15-6-4-5-7-16(15)34-3/h4-11H,12H2,1-3H3,(H,23,26,30)(H,24,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAJDFQYIPYUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














